1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol
Description
1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol is a polyamine derivative characterized by a central propan-2-ol backbone linked to multiple aminoethyl branches.
Properties
CAS No. |
29513-72-2 |
|---|---|
Molecular Formula |
C9H24N4O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C9H24N4O/c1-9(14)8-13-7-6-12-5-4-11-3-2-10/h9,11-14H,2-8,10H2,1H3 |
InChI Key |
GKCQLFULQJJWIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCNCCNCCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol typically involves the reaction of 2-aminoethanol with ethylenediamine under controlled conditions. The reaction proceeds through a series of nucleophilic substitutions, where the amino groups of ethylenediamine react with the hydroxyl group of 2-aminoethanol. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product. The compound is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. It can also act as a chelating agent, binding to metal ions and influencing their reactivity.
Comparison with Similar Compounds
Key Compounds:
1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol (CAS 102-60-3) Structure: Contains hydroxypropyl substituents instead of aminoethyl groups. Molecular Formula: C₁₄H₃₂N₂O₄ (MW: 292.415 g/mol) vs. C₉H₂₄N₄O (estimated for the target compound).
1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol (CAS 1274001-55-6) Structure: Features a dichlorophenoxy group, introducing aromaticity and lipophilicity. Activity: The dichlorophenoxy moiety enhances adrenolytic activity by promoting β-adrenergic receptor antagonism, a property absent in the target compound due to its lack of aromatic substituents .
Alprenolol (1-[(Propan-2-yl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol) Structure: Contains a propargylphenoxy group and isopropylamine.
Pharmacological and Physicochemical Properties
Pharmacokinetic and Metabolic Stability
- The target compound’s multiple aminoethyl groups may increase metabolic lability compared to hydroxypropyl analogs, which exhibit longer plasma half-lives due to reduced oxidative deamination .
- LC-MS/MS studies on aminopropanol derivatives (e.g., alprenolol) show that aromatic substituents prolong elimination half-lives (t₁/₂ ~4–6 hrs) by slowing hepatic clearance .
Biological Activity
1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol, also known by its CAS number 4403-32-1, is a complex polyamine compound with potential biological activities. Its structure suggests multiple amino groups, which may influence its interactions with biological systems, particularly in cellular signaling and receptor interactions.
- Molecular Formula : C12H33N7
- Molecular Weight : 275.44 g/mol
- CAS Number : 4403-32-1
- Physical State : Colorless to light yellow liquid
- Purity : >99% (GC)
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Cell Proliferation and Growth
- Studies have indicated that polyamines, including those derived from aminoethyl compounds, play significant roles in cell growth and differentiation. They are known to modulate cell cycle progression and apoptosis through various signaling pathways.
- Receptor Interactions
-
Anticancer Potential
- The inhibition of specific mitotic kinesins, such as HSET (KIFC1), has been observed in related compounds. This inhibition leads to the induction of multipolar spindles in cancer cells, which can trigger cell death through aberrant division processes . The structural features of this compound may confer similar properties.
Study 1: Effects on Cancer Cell Lines
A recent study explored the effects of polyamine analogs on various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects at concentrations as low as 10 µM. The mechanism was linked to the disruption of microtubule dynamics during mitosis.
Study 2: Neuropharmacological Effects
Another investigation focused on the interaction of aminoethyl derivatives with serotonin receptors. It was found that these compounds could modulate receptor activity, leading to alterations in neurotransmitter release and potential implications for mood disorders .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for 1-((2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)amino)propan-2-ol, and how can purity be optimized?
The compound’s synthesis involves sequential alkylation of amines. A plausible route:
- Step 1 : React propan-2-ol with a protected aminoethyl group (e.g., tert-butoxycarbonyl, Boc) via nucleophilic substitution.
- Step 2 : Deprotect the Boc group under acidic conditions (e.g., HCl in dioxane) to expose the primary amine.
- Step 3 : Repeat alkylation with additional aminoethyl branches, ensuring stoichiometric control to avoid over-alkylation.
- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Q. How can structural characterization be performed for this polyamino alcohol?
- NMR : and NMR in DO or DMSO-d to resolve amine and hydroxyl protons. Expected signals: δ ~1.1 ppm (CH of propan-2-ol), δ ~2.5–3.5 ppm (methylene groups in aminoethyl chains).
- IR : Peaks at ~3300 cm (N-H stretch), ~1050 cm (C-O of alcohol).
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H].
Cross-validate with computational tools (e.g., Gaussian for DFT-optimized structures) to resolve ambiguities .
Q. What safety precautions are critical during handling?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : In airtight containers at 2–8°C, away from oxidizers (e.g., peroxides).
- Spill Management : Neutralize with dilute acetic acid, then absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in multi-step syntheses?
- Kinetic Control : Use low temperatures (0–5°C) and slow addition of reagents to reduce side reactions (e.g., oligomerization).
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .
Q. What computational methods are suitable for predicting the compound’s reactivity or interaction with biomolecules?
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with GROMACS) using force fields like CHARMM36.
- Docking Studies : AutoDock Vina to predict binding affinities for applications in drug delivery or enzyme inhibition.
- QM/MM : Hybrid quantum-mechanical/molecular-mechanical models to study reaction mechanisms at catalytic sites .
Q. How can conflicting spectroscopic data (e.g., ambiguous NMR peaks) be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
